cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate
Overview
Description
cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate: is a versatile chemical compound with the molecular formula C10H18FNO3 and a molecular weight of 219.25 g/mol . This compound is characterized by a piperidine ring with a hydroxyl group at the 3rd position, a fluorine atom at the 4th position, and a tert-butyl group attached to the carboxylate group at the 1st position. Its unique structure and reactivity make it valuable in various scientific research applications, including drug discovery, synthesis, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions involving appropriate starting materials.
Introduction of Functional Groups: The hydroxyl and fluorine groups are introduced at the 3rd and 4th positions of the piperidine ring, respectively, using suitable reagents and conditions.
Attachment of the Tert-butyl Group: The tert-butyl group is attached to the carboxylate group at the 1st position through esterification reactions.
Industrial Production Methods: Industrial production methods for this compound involve optimizing the synthetic routes to achieve high yields and purity. This includes using advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Alkylation: Alkylating agents such as alkyl halides.
Acylation: Acylating agents such as acyl chlorides.
Major Products:
Hydrolysis: Tert-butyl alcohol and 4-fluoro-3-hydroxypiperidine-1-carboxylic acid.
Alkylation: Alkylated derivatives of the compound.
Acylation: Amide derivatives of the compound.
Scientific Research Applications
cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate has several scientific research applications:
Drug Discovery: Its unique structure and reactivity make it a valuable intermediate in the synthesis of potential drug candidates.
Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties and as a precursor in the development of new pharmaceuticals.
Industrial Applications: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the hydroxyl and fluorine groups allows it to form hydrogen bonds and engage in various chemical interactions with biological molecules. detailed studies on its exact mechanism of action and molecular targets are still ongoing.
Comparison with Similar Compounds
- tert-Butyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate .
- tert-Butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate .
Uniqueness: cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both hydroxyl and fluorine groups on the piperidine ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
tert-butyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAKOAFETOZBLC-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701160810 | |
Record name | 1,1-Dimethylethyl (3S,4R)-4-fluoro-3-hydroxy-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701160810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174020-46-2 | |
Record name | 1,1-Dimethylethyl (3S,4R)-4-fluoro-3-hydroxy-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1174020-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (3S,4R)-4-fluoro-3-hydroxy-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701160810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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